Fmoc-Thr(tBu)-OH
CAS No.: 71989-35-0
Cat. No.: VC21540178
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71989-35-0 |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
| Standard InChI | InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 |
| Standard InChI Key | LZOLWEQBVPVDPR-VLIAUNLRSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Fmoc-Thr(tBu)-OH, chemically known as (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid, possesses a well-defined structure crucial for its application in peptide chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function and a tert-butyl (tBu) group protecting the β-hydroxyl side chain of threonine .
Basic Chemical Information
Structural Features
The compound's structure consists of three primary functional components that define its reactivity and utility in peptide synthesis:
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The Fmoc protecting group: A base-labile protecting group that shields the α-amino function during coupling reactions
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The threonine backbone: Provides the core amino acid structure with its characteristic stereochemistry
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The tert-butyl protecting group: An acid-labile group that protects the hydroxyl side chain during peptide synthesis
The stereochemistry of the compound is critical, with the threonine portion maintaining the L-configuration (2S,3R) essential for incorporation into naturally-occurring peptides and proteins .
Physical and Chemical Properties
Understanding the physicochemical properties of Fmoc-Thr(tBu)-OH is essential for optimizing its application in peptide synthesis protocols and ensuring proper handling during research applications.
Physical Characteristics
Fmoc-Thr(tBu)-OH typically appears as a white to off-white powder at room temperature. Its physical state makes it easily manageable in laboratory settings, although proper storage conditions are necessary to maintain its integrity over time .
Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥55.2 mg/mL | |
| Ethanol | ≥24.85 mg/mL | |
| Water | Insoluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| DMF | Clearly soluble (25 mmole in 50 mL) |
This solubility profile makes Fmoc-Thr(tBu)-OH highly compatible with common organic solvents used in peptide synthesis, while its insolubility in water aligns with its protected, more lipophilic nature compared to unprotected threonine .
Chemical Reactivity
The chemical reactivity of Fmoc-Thr(tBu)-OH is primarily defined by its protecting groups:
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The Fmoc group is selectively removable under basic conditions, typically using 20% piperidine in DMF, without affecting the tert-butyl protecting group.
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The tert-butyl group remains stable during Fmoc deprotection but can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) .
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The carboxylic acid function remains available for peptide bond formation through coupling reagents such as HBTU, PyOxim, or DIC/HOBt systems .
This orthogonal protection scheme makes Fmoc-Thr(tBu)-OH particularly valuable in sequential peptide synthesis strategies .
Synthesis Methods
Several methodologies exist for the synthesis of Fmoc-Thr(tBu)-OH, each with specific advantages depending on scale, available resources, and desired purity.
Traditional Synthesis Approach
The traditional synthesis of Fmoc-Thr(tBu)-OH typically involves the following steps:
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Protection of the hydroxyl group of L-threonine using tert-butylation reagents (often isobutene in the presence of an acid catalyst)
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Introduction of the Fmoc group to the amino function using Fmoc-OSu or Fmoc-Cl under basic conditions
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Purification steps including crystallization and/or chromatography
Patent-Protected Synthesis Methods
A detailed synthesis method described in patent literature outlines a procedure for converting Fmoc-Thr(tBu)-OH to Fmoc-O-tert-butyl-L-threoninol, which follows these key steps:
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L-threonine reacts with thionyl chloride to form L-threonine methyl ester hydrochloride
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This intermediate reacts with benzyl chloroformate under basic conditions to produce Z-Thr-OMe
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The protected intermediate undergoes reaction with isobutene in dichloromethane and concentrated sulfuric acid
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Saponification in acetone/water yields Z-Thr(tBu)-OH
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Reduction using sodium borohydride in tetrahydrofuran produces Z-Thr(tBu)-ol
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Hydrogenation yields H-Thr(tBu)-ol
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Reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide produces the final product
Synthesis Optimization
Research has focused on optimizing the synthesis conditions to improve yield and purity. Key optimizations include:
These optimizations address common challenges in the synthesis, particularly the temperature sensitivity of the reduction step and the potential for Fmoc group decomposition during processing .
Applications in Peptide Synthesis
Fmoc-Thr(tBu)-OH serves as a fundamental building block in modern peptide synthesis, particularly in solid-phase methodologies that rely on orthogonal protection strategies.
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound plays a pivotal role in Fmoc-based SPPS, where it enables the incorporation of threonine residues while maintaining appropriate protection of the side-chain hydroxyl group. This protection is crucial because unprotected hydroxyl groups can lead to side reactions during activation and coupling steps .
In a typical SPPS protocol using Fmoc-Thr(tBu)-OH:
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The compound is activated using coupling reagents such as HCTU, HBTU, or PyOxim
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The activated species reacts with the N-terminus of the growing peptide chain on the solid support
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The Fmoc group is removed using piperidine in DMF, exposing a new N-terminus for subsequent coupling
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The tert-butyl group remains intact throughout the synthesis until final cleavage with TFA
Comparison with Other Protection Strategies
Case Study: Insulin Synthesis
A comprehensive study exploring Fmoc chemistry SPPS for insulin synthesis demonstrated the utility of protected threonine derivatives in complex peptide assembly. The research focused on three approaches:
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Stepwise Fmoc chemistry SPPS
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A hybrid method using maximally-protected peptide segments
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Native chemical ligation using peptide-thioester segments
The study utilized specially designed orthogonally protected building blocks with protection schemes compatible with Fmoc chemistry. Although the direct stepwise synthesis proved challenging due to the length and complexity of insulin, the study demonstrated the utility of Fmoc-protected amino acids, including threonine derivatives, in constructing complex peptides .
Analytical Characterization
Quality control and analytical characterization of Fmoc-Thr(tBu)-OH are essential for ensuring its purity and suitability for peptide synthesis applications.
Common Impurities
Typical impurities monitored in commercial Fmoc-Thr(tBu)-OH include:
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Fmoc-β-Ala-OH: ≤0.1% (area/area)
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Fmoc-β-Ala-Thr(tBu)-OH: ≤0.1% (area/area)
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Fmoc-Thr(tBu)-Thr(tBu)-OH: ≤0.1% (area/area)
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Fmoc-Thr-OH: ≤0.1% (area/area)
These strict purity requirements ensure that the compound performs optimally in peptide synthesis applications, minimizing side reactions and maximizing coupling efficiency .
Research Applications and Findings
Beyond its standard use in peptide synthesis, Fmoc-Thr(tBu)-OH has been utilized in diverse research applications, demonstrating its versatility and importance in biochemical research.
Therapeutic Peptide Development
Research has demonstrated the utility of peptides synthesized using Fmoc-Thr(tBu)-OH in developing therapeutic agents. These peptides exhibit enhanced stability and bioactivity, making them suitable candidates for drug development. The proper incorporation of threonine residues, facilitated by the use of Fmoc-Thr(tBu)-OH, has been shown to be critical for maintaining the biological activity of the resulting peptides.
Advanced Synthesis Applications
Specialized Synthetic Methods
A notable application involves the "N-acylurea approach" to thioester synthesis, which uses protected derivatives in Fmoc-SPPS. Research has shown that orthogonal protection strategies, similar to those utilized with Fmoc-Thr(tBu)-OH, can eliminate side products in the synthesis of difficult peptide sequences, particularly those rich in glycine .
Another study demonstrated that while some amino acids couple inefficiently under standard conditions, Fmoc-Thr(tBu)-OH showed complete coupling, highlighting its favorable reactivity profile even with challenging synthetic targets .
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